molecular formula C14H6Cl3NO2S B2542688 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid CAS No. 897558-65-5

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid

Cat. No.: B2542688
CAS No.: 897558-65-5
M. Wt: 358.62
InChI Key: NVIKFYILZKIJEJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with chlorine atoms and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by chlorination and subsequent thiophene ring introduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloroquinoline-4-carboxylic acid: Lacks the thiophene ring, which may affect its biological activity and material properties.

    2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but without the additional chlorine atoms on the quinoline ring.

Uniqueness

This detailed overview provides a comprehensive understanding of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NO2S/c15-6-3-7-8(14(19)20)5-10(11-1-2-12(17)21-11)18-13(7)9(16)4-6/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIKFYILZKIJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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